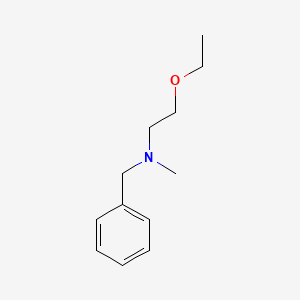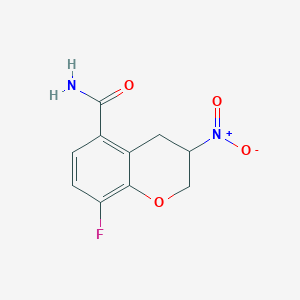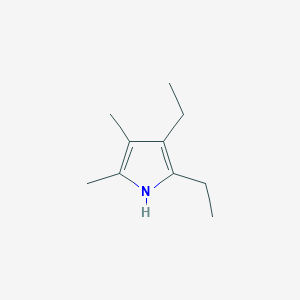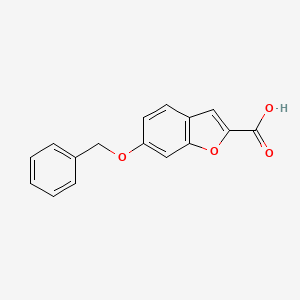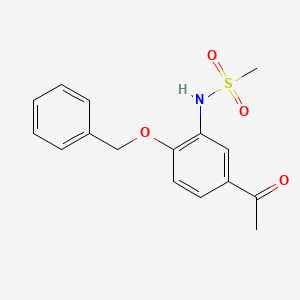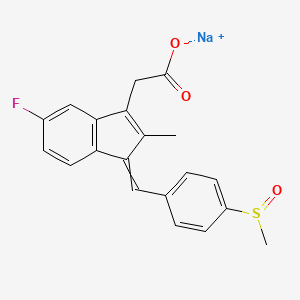
EINECS 255-085-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 255-085-9 is a chemical compound known for its various applications in scientific research and industry. It is a derivative of indene and is characterized by the presence of a fluorine atom, a methyl group, and a methylsulphinyl group attached to the indene ring. This compound is often used in the study of chemical reactions and biological processes due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 255-085-9 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoro-2-methyl-1H-indene-3-acetic acid.
Formation of the Methylsulphinyl Derivative: The 4-(methylsulphinyl)phenyl group is introduced through a reaction with an appropriate sulfoxide reagent.
Methylene Group Introduction: The methylene group is added via a condensation reaction with a suitable aldehyde or ketone.
Final Product Formation: The sodium salt of the compound is formed by neutralizing the acid with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
化学反应分析
Types of Reactions
EINECS 255-085-9 undergoes various chemical reactions, including:
Oxidation: The methylsulphinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
EINECS 255-085-9 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of EINECS 255-085-9 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
Sulindac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indene structure.
Indomethacin: Another NSAID with structural similarities to the indene ring system.
Diclofenac: A widely used NSAID with a different core structure but similar therapeutic effects.
Uniqueness
EINECS 255-085-9 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine and methylsulphinyl groups contribute to its reactivity and potential therapeutic applications.
属性
CAS 编号 |
40796-29-0 |
|---|---|
分子式 |
C20H16FNaO3S |
分子量 |
378.4 g/mol |
IUPAC 名称 |
sodium;2-[6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C20H17FO3S.Na/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23;/h3-10H,11H2,1-2H3,(H,22,23);/q;+1/p-1 |
InChI 键 |
YMXUJDLCLXHYBO-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
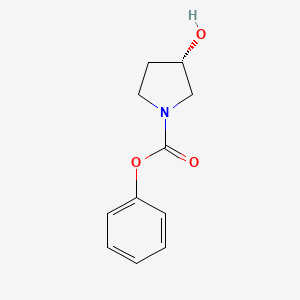
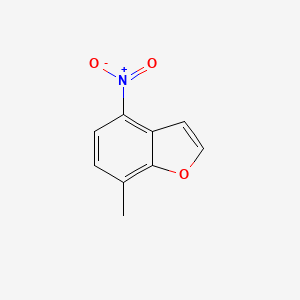
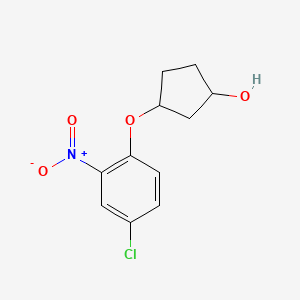
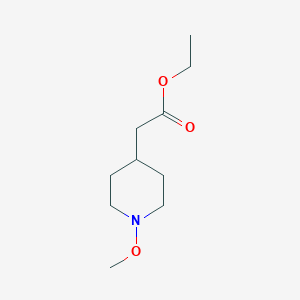
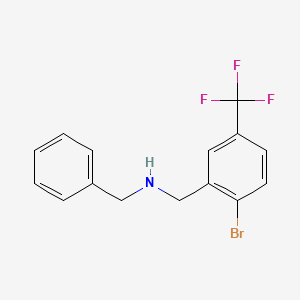
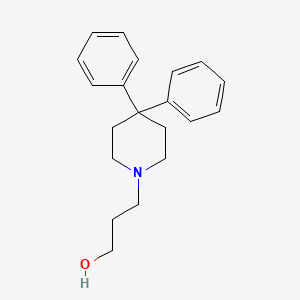
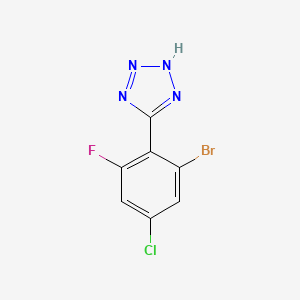
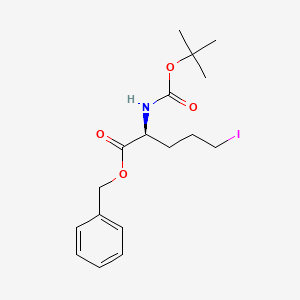
![6-(Methylsulfonamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8438037.png)
